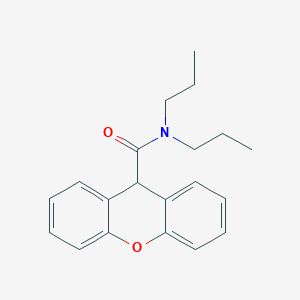![molecular formula C18H22N2O5 B5666360 8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5666360.png)
8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives involves complex organic synthesis techniques, including cyclization and functional group transformations. For instance, compounds derived from 7,8-benzo-1,3-diazaspiro[4.5]decane, bearing a 4-aryl-1-piperazinylbutyl group, have been synthesized aiming at potential anxiolytic activity. These synthesis efforts highlight the versatility of diazaspiro[4.5]decane scaffolds in generating compounds with potential therapeutic uses (Kossakowski, Turło, Zawadowski, & Kleps, 1998).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions that diazaspiro[4.5]decane derivatives might have with biological targets. Studies on similar compounds, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, provide insights into the importance of stereochemistry and substituent effects on biological activity. These analyses often employ techniques like NMR, mass spectroscopy, and X-ray crystallography to elucidate the structure (Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspiro[4.5]decane derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the reactivity of certain spiro compounds in the Castagnoli-Cushman reaction with imines demonstrates the influence of peripheral substituents on enhancing reactivity. This enhanced reactivity is important for the synthesis of novel compounds with potential pharmacological properties (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal structure analysis of compounds like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol provides insights into how molecular arrangements affect physical properties. Such analyses are critical for the development of pharmaceutical formulations (Collins, Fallon, & McGeary, 1994).
Chemical Properties Analysis
The chemical properties of diazaspiro[4.5]decane derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their pharmacological activity. Studies focusing on the synthesis and evaluation of these compounds as potential dopamine agonists, for example, underscore the importance of understanding their chemical behavior in biological systems (Brubaker & Colley, 1986).
Propriétés
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-19-16(21)9-13(17(22)23)18(19)4-6-20(7-5-18)10-12-2-3-14-15(8-12)25-11-24-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHOCZOLGUOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B5666283.png)
![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)

![2-ethyl-N-[1-(phenylsulfonyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5666318.png)
![N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5666324.png)
![(1S*,5R*)-3-acetyl-6-[(2,5-dimethyl-3-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5666330.png)

![N,1,3-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5666347.png)
![4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5666361.png)
![2-{benzyl[4-(methylthio)benzyl]amino}ethanol](/img/structure/B5666372.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666380.png)
![3-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5666382.png)
![1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5666397.png)